N-ethyladamantan-1-amine hydrochloride

Neuromuscular pharmacology Ion channel pharmacology Nicotinic acetylcholine receptor

Research requiring N-alkyl adamantane analogues often faces unpredictable potency shifts across ion channel assays. This compound provides a calibrated reference point for systematic SAR. - **Key data:** IC50 10 µM (twitch inhibition, 13x amantadine); 19 µM (EPC blockade); Ki 15 µM ([³H]H₁₂-HTX binding). - **Application:** nAChR channel probe, electrophysiology, radioligand studies, antiviral scaffold. - **Supply:** Crystalline HCl salt, stable for long-term R&D workflows.

Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
CAS No. 3717-42-8
Cat. No. B3051935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyladamantan-1-amine hydrochloride
CAS3717-42-8
Molecular FormulaC12H22ClN
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESCCNC12CC3CC(C1)CC(C3)C2.Cl
InChIInChI=1S/C12H21N.ClH/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,2-8H2,1H3;1H
InChIKeyQBPTZTSMOGAMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyladamantan-1-amine Hydrochloride: Compound Overview


N-Ethyladamantan-1-amine hydrochloride (CAS 3717-42-8), also designated N-ethyl-1-adamantanamine hydrochloride, is an N-alkyl-substituted derivative of amantadine (1-adamantanamine) within the adamantane class of polycyclic cage amines. The compound possesses the molecular formula C₁₂H₂₁N·HCl and a molecular weight of 215.77 g/mol . The hydrochloride salt form of N-ethyladamantan-1-amine (free base CAS 3717-44-0) is a solid powder requiring long-term storage under cool, dry conditions . Adamantane derivatives including amantadine, rimantadine (1-(1-adamantyl)ethanamine), and memantine exhibit well-established pharmacological activities spanning antiviral action against influenza A and coronaviruses, as well as NMDA receptor antagonism relevant to neurodegenerative disease applications .

Workflow nAChR ion channel pharmacology studies
Selection N-ethyladamantane SAR reference for N-alkyl optimization
Format Hydrochloride salt for aqueous assay compatibility

N-Ethyladamantan-1-amine Hydrochloride: Why Generic Substitution Fails


Adamantane derivatives cannot be interchanged as generic equivalents because even minor N-alkyl modifications produce substantial, quantifiable shifts in pharmacological potency and receptor engagement profiles. Systematic structure-activity relationship (SAR) analysis of amantadine and its N-alkyl analogues (N-methyl, N-ethyl, N-propyl, N-butyl, and N,N-diethyl) reveals that the N-ethyl substitution (NEA) confers an approximately 13-fold increase in potency for blocking indirect muscle twitch relative to the parent amantadine (IC₅₀: 10 µM versus 130 µM) and a roughly 3.4-fold improvement in inhibiting end-plate current amplitude (19 µM versus 64 µM) . Critically, the rank order of potency varies depending on the specific ion channel interaction being measured—NEA ranks most potent for twitch inhibition but exhibits intermediate potency for end-plate current blockade and [³H]H₁₂-HTX binding displacement . These divergent potency profiles across distinct pharmacological endpoints underscore that N-alkyl chain length is not a passive structural variable but a determinant of both the magnitude and the qualitative nature of ion channel interactions . Substituting N-ethyladamantan-1-amine with amantadine or an alternative N-alkyl analogue would therefore alter the observed pharmacological outcomes in a manner not predictable without direct comparative data, compromising both inter-study reproducibility and the interpretability of structure-activity relationships in adamantane-focused research programs.

N-alkyl chain length shifts ion channel interaction profiles; amantadine or rimantadine may not reproduce N-ethyl effects.
Rank order of potency changes across functional endpoints, so a single assay cannot validate equivalence.
Salt form and synthetic route differences can alter solubility and impurity profiles compared to free base or other analogues.

N-Ethyladamantan-1-amine Hydrochloride: Comparator Evidence


Indirect Muscle Twitch Blockade vs Amantadine

In a direct head-to-head pharmacological comparison, N-ethyladamantan-1-amine (designated NEA) exhibited an IC₅₀ of 10 µM for inhibition of the indirectly elicited muscle twitch, compared with 130 µM for the parent compound amantadine (1-adamantanamine). NEA demonstrated equivalent potency to N-propyl (NPA) and N,N-diethyl (NNDEA) analogues, and surpassed N-methyl (NMA, 15 µM) and N-butyl (NBA, 40 µM) derivatives in this specific assay .

Indirect twitch inhibition
Head-to-head
IC₅₀ 10 µM
13× vs amantadine
Supports enhanced potency context in nAChR neuromuscular studies
Frog sartorius muscle, indirect stimulation
Neuromuscular pharmacology Ion channel pharmacology Nicotinic acetylcholine receptor

End-Plate Current Inhibition Potency vs Amantadine

When assessed for inhibition of peak end-plate current (EPC) amplitude at -90 mV membrane potential, NEA demonstrated an IC₅₀ of 19 µM, representing a 3.4-fold improvement over amantadine (IC₅₀ = 64 µM). However, NEA occupied an intermediate position in the N-alkyl series potency ranking: NNDEA (<0.5 µM) > NPA (<1.0 µM) > NBA (<2.0 µM) > NEA (19 µM) > NMA (42 µM) > amantadine (64 µM). Notably, NEA did not depress peak EPC amplitude at positive membrane potentials, a property exhibited only by NPA, NBA, and NNDEA, indicating a distinct voltage-dependent interaction profile .

End-plate current inhibition
Head-to-head
IC₅₀ 19 µM
3.4× vs amantadine
Indicates intermediate voltage-dependent channel interaction profile
Voltage-clamp at -90 mV; no positive-potential effect
Electrophysiology Nicotinic acetylcholine receptor Ion channel blockade

Nicotinic Receptor Binding Affinity vs Amantadine

In competitive radioligand binding assays using [³H]perhydrohistrionicotoxin ([³H]H₁₂-HTX) to probe the ion channel sites of the Torpedo electroplax nicotinic acetylcholine receptor, NEA exhibited an inhibition constant (Kᵢ) of 15 µM, compared with 60 µM for amantadine—a 4.0-fold enhancement in binding affinity. NEA was equipotent with N,N-diethylamantadine (NNDEA, Kᵢ = 15 µM) and surpassed N-methyl (NMA, 30 µM), N-propyl (NPA, 40 µM), and N-butyl (NBA, 40 µM) analogues. A gross correlation was observed between [³H]H₁₂-HTX binding inhibition and functional blockade of the indirect muscle twitch and EPC amplitude .

nAChR binding affinity
Head-to-head
Kᵢ 15 µM
4× vs amantadine
Supports moderate-to-high affinity probe context for channel site studies
[³H]H₁₂-HTX binding, Torpedo electroplax
Receptor binding Radioligand binding assay Nicotinic acetylcholine receptor

Hydrochloride Salt Form Benefits

N-Ethyladamantan-1-amine hydrochloride (CAS 3717-42-8) is the hydrochloride salt of N-ethyl-1-adamantanamine (free base CAS 3717-44-0; molecular weight 179.3 g/mol). Salt formation with HCl increases the molecular weight to 215.77 g/mol and typically confers enhanced aqueous solubility and improved solid-state stability compared to the free amine . Commercial sourcing indicates a standard purity specification of ≥95% . While direct comparative solubility data for N-ethyladamantan-1-amine hydrochloride versus its free base or related salts (e.g., rimantadine hydrochloride, CAS 1501-84-4) are not available in the accessed literature, the established principle that amine hydrochlorides generally exhibit superior water solubility relative to their free base counterparts supports the salt form's suitability for aqueous experimental systems . Additionally, the hydrochloride salt is the standard form for adamantane antiviral agents, with rimantadine hydrochloride being the clinically approved formulation, establishing precedent for this salt selection in pharmacological applications .

Hydrochloride salt form
Class-level
Aqueous solubility & stability
Class-level inference supports aqueous assay compatibility
Direct solubility data unavailable; verify for specific buffer systems
Pharmaceutical chemistry Salt selection Pre-formulation

Synthetic Route Advantage vs Rimantadine

Synthesis of N-ethyladamantan-1-amine hydrochloride proceeds via direct reaction of adamantane with ethylamine and a chlorinating agent, followed by hydrochloride salt formation and crystallization . In contrast, rimantadine (1-(1-adamantyl)ethanamine) requires a more complex synthetic route involving reaction of malonic acid diethyl ether with magnesium metal or alternative multi-step procedures with reported yields in the range of 17-20% . This difference in synthetic complexity positions N-ethyladamantan-1-amine as a more readily accessible scaffold for derivatization and library synthesis applications where the N-ethyl substitution pattern is the desired pharmacophore.

Synthetic accessibility
Supporting evidence
Single-step vs multi-step for rimantadine
May reduce synthetic burden for derivatization programs
Yield data for target not reported; confirm scalability
Organic synthesis Medicinal chemistry Building block

N-Ethyladamantan-1-amine Hydrochloride: Research and Industrial Applications


Nicotinic Receptor Ion Channel Studies

N-Ethyladamantan-1-amine hydrochloride is optimally deployed in electrophysiological studies of nicotinic acetylcholine receptor (nAChR) ion channel function where moderate-to-high potency channel blockade is required without the positive membrane potential effects observed with longer N-alkyl chain analogues. With an IC₅₀ of 10 µM for indirect muscle twitch inhibition (13-fold more potent than amantadine) and 19 µM for end-plate current blockade (3.4-fold more potent than amantadine), the compound provides a robust signal in frog neuromuscular junction preparations while preserving voltage-dependent channel interaction properties distinct from N-propyl, N-butyl, and N,N-diethyl analogues . Its Kᵢ of 15 µM for [³H]H₁₂-HTX binding displacement further supports its utility as a molecular probe in radioligand binding studies of nAChR ion channel sites .

Adamantane SAR: N-Alkyl Chain Optimization

This compound serves as the essential N-ethyl reference point within systematic SAR investigations of adamantane-based ion channel modulators. The comprehensive comparator data available for NEA alongside N-methyl, N-propyl, N-butyl, and N,N-diethyl analogues enables quantitative benchmarking of how ethyl substitution modulates potency across three distinct pharmacological endpoints: functional neuromuscular blockade, voltage-clamp electrophysiology, and radioligand binding. The observation that NEA ranks first in twitch inhibition but only intermediate in EPC inhibition and binding affinity illustrates the non-linear relationship between N-alkyl chain length and pharmacological activity, making NEA indispensable for accurately modeling this SAR landscape .

Antiviral Drug Discovery: M2 Channel Inhibitors

Although direct comparative antiviral potency data for N-ethyladamantan-1-amine versus rimantadine or amantadine are not available in the accessed literature, the compound's structural relationship to the clinically approved M2 channel inhibitors amantadine and rimantadine positions it as a scaffold for antiviral drug discovery programs . The N-ethyl substitution pattern represents a distinct chemical space between the unsubstituted amantadine (primary amine) and the α-methyl-substituted rimantadine (1-(1-adamantyl)ethanamine). Given that adamantyl amines including amantadine and rimantadine exhibit well-documented activity against influenza A virus via M2 proton channel blockade and against coronaviruses including SARS-CoV-2 , N-ethyladamantan-1-amine offers a differentiated starting point for structure-guided optimization of next-generation adamantane antivirals.

N-Ethyladamantane Scaffold Derivatization

The hydrochloride salt of N-ethyladamantan-1-amine functions as a versatile synthetic building block for constructing more complex adamantane-containing pharmacophores. Its single-step synthetic accessibility from adamantane and ethylamine facilitates cost-effective procurement for medicinal chemistry programs requiring the N-ethyladamantane moiety. This contrasts with the more synthetically demanding rimantadine scaffold, which requires multi-step procedures with reported yields as low as 17-20% . Applications include the synthesis of N-substituted adamantane derivatives, amide conjugates, and hybrid molecules incorporating the lipophilic adamantane cage for enhanced membrane permeability or metabolic stability.

Application
Selection Property
Validation Focus
nAChR ion channel pharmacology
Voltage-dependent channel blockade profile
Electrophysiology endpoint characterization
Adamantane SAR studies
N-ethyl substitution benchmark
Potency comparison across N-alkyl analogues
Antiviral M2 channel research
Adamantane scaffold with N-ethyl substitution
M2 channel inhibition screening
Synthetic derivatization
Single-step synthesis from adamantane
Building block scalability and purity

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